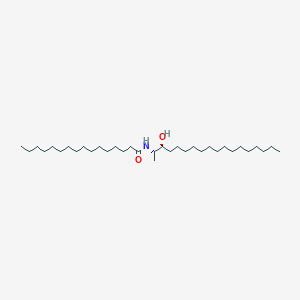

N-C16-Deoxysphinganine

Description

Properties

IUPAC Name |

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]hexadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37)/t32-,33+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDORUNOFOLESEM-JHOUSYSJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H69NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the full chemical name for N-C16-Deoxysphinganine?

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-C16-Deoxysphinganine, a non-canonical sphingolipid, has garnered increasing interest within the scientific community for its potent biological activities and association with various pathological conditions. This technical guide provides a comprehensive overview of this compound, including its full chemical name, biosynthesis, and involvement in cellular signaling pathways. Detailed experimental protocols for its analysis and synthesis are presented, alongside a summary of its cytotoxic effects. This document is intended to serve as a valuable resource for researchers investigating the roles of atypical sphingolipids in health and disease.

Chemical Identity and Properties

The full chemical name for this compound is N-palmitoyl-1-deoxysphinganine . It is also commonly referred to as N-hexadecanoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer).[1] The notation (m18:0/16:0) is also used to describe its structure, indicating an 18-carbon 1-deoxysphinganine backbone N-acylated with a 16-carbon fatty acid (palmitic acid).

Table 1: Physicochemical Properties of N-palmitoyl-1-deoxysphinganine

| Property | Value | Reference |

| CAS Number | 378755-69-2 | [1] |

| Molecular Formula | C34H69NO2 | [1] |

| Molecular Weight | 523.92 g/mol | [1] |

| Appearance | Powder | [2] |

| Storage Temperature | -20°C | [2] |

| Purity (typical) | >99% (TLC) | [2] |

Biosynthesis of N-palmitoyl-1-deoxysphinganine

N-palmitoyl-1-deoxysphinganine is synthesized via a non-canonical branch of the sphingolipid biosynthetic pathway. The key enzyme responsible for this diversion is serine palmitoyltransferase (SPT) .

Under normal physiological conditions, SPT catalyzes the condensation of L-serine and palmitoyl-CoA to initiate sphingolipid synthesis. However, SPT can also utilize L-alanine as a substrate, particularly under conditions of low L-serine availability or in the presence of certain SPT mutations.[3][4][5] The condensation of L-alanine and palmitoyl-CoA results in the formation of 1-deoxysphinganine.[3][5]

Subsequently, 1-deoxysphinganine is N-acylated by ceramide synthases (CerS) to form N-acyl-1-deoxysphinganines, including N-palmitoyl-1-deoxysphinganine.[2]

Biological Activity and Signaling Pathways

N-palmitoyl-1-deoxysphinganine is a potent inhibitor of sphingolipid metabolism and its accumulation has been linked to cellular dysfunction and various pathologies.[1]

Cytotoxicity

The accumulation of 1-deoxydihydroceramides, including the N-C16 species, is cytotoxic to various cell types, including neurons and pancreatic β-cells.[5] This cytotoxicity is a contributing factor to the pathology of hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[5] While specific IC50 values for N-palmitoyl-1-deoxysphinganine are not widely reported, its precursor, 1-deoxysphinganine, exhibits significant cytotoxicity.

Table 2: Cytotoxicity of 1-deoxysphinganine

| Cell Line | Assay Duration | Cytotoxicity Metric | Value | Reference |

| HGC-27 (Human gastric cancer) | 24 hours | CC50 | 19.7 ± 3.3 µM | [1] |

| MEFs (Mouse embryonic fibroblasts) | Not Specified | LD50 | 7 µM | [1] |

Endoplasmic Reticulum (ER) Stress and Apoptosis

Accumulation of 1-deoxydihydroceramides has been shown to induce endoplasmic reticulum (ER) stress.[6] This can lead to the activation of the unfolded protein response (UPR), a cellular stress response. The UPR is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.[7] Prolonged or severe ER stress can trigger apoptosis, or programmed cell death. The apoptotic cascade involves the activation of a series of caspases, which are proteases that execute the dismantling of the cell.[8][9]

JNK and p38 MAPK Signaling

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades that can be triggered by various cellular insults, including ER stress.[10][11] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis and inflammation. The activation of JNK and p38 MAPK has been implicated in the cellular response to 1-deoxysphingolipid accumulation.

References

- 1. researchgate.net [researchgate.net]

- 2. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. The UPR Activator ATF6 Responds to Proteotoxic and Lipotoxic Stress by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ordering of caspases in cells undergoing apoptosis by the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Bioactive Lipid: A Technical Guide to the Discovery and Initial Synthesis of N-C16-Deoxysphinganine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-C16-deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), is a member of a unique class of atypical sphingolipids that have garnered significant attention in the scientific community.[1] Unlike canonical sphingolipids, which play crucial roles in cell structure and signaling, 1-deoxysphingolipids lack the C1 hydroxyl group, a structural feature that renders them resistant to canonical degradation pathways and leads to their accumulation in certain pathological conditions.[2] This technical guide provides an in-depth overview of the discovery of this compound, its initial chemical synthesis, and the key signaling pathways it perturbs.

I. Discovery of this compound: A Tale of Enzymatic Promiscuity

The discovery of this compound is intrinsically linked to the elucidation of the function and occasional infidelity of the enzyme serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in de novo sphingolipid biosynthesis.[3][4]

The Canonical Role of Serine Palmitoyltransferase (SPT)

Under normal physiological conditions, SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all canonical sphingolipids. This reaction is fundamental to the production of ceramides, sphingomyelins, and complex glycosphingolipids.

A Shift in Substrate Specificity: The Birth of 1-Deoxysphinganine

The key to the discovery of 1-deoxysphingolipids was the observation that under certain conditions, SPT can utilize L-alanine instead of L-serine as its amino acid substrate.[3] This leads to the formation of 1-deoxysphinganine, the backbone of this compound. This enzymatic promiscuity is notably heightened in two primary scenarios:

-

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): This rare genetic disorder is caused by mutations in the genes encoding SPT subunits (SPTLC1 or SPTLC2).[1] These mutations alter the enzyme's active site, leading to an increased affinity for L-alanine and the subsequent accumulation of neurotoxic 1-deoxysphingolipids.[1]

-

Serine Depletion: In environments with limited L-serine availability, even the wild-type SPT enzyme can utilize L-alanine, leading to the production of 1-deoxysphinganine.[5]

From Backbone to N-Acylated Form: The Role of Ceramide Synthases

Once 1-deoxysphinganine is formed, it is rapidly N-acylated by ceramide synthases (CerS) to produce N-acyl-1-deoxysphinganines, including the C16 variant, this compound.[6] This acylation is a critical step in the metabolism of this atypical sphingolipid.

Quantitative Data on 1-Deoxysphingolipid Levels

The accumulation of 1-deoxysphingolipids is a hallmark of HSAN1. The table below summarizes the plasma levels of 1-deoxysphingolipids in HSAN1 patients compared to unaffected family members.

| Analyte | HSAN1 Patients (µM) | Unaffected Family Members (µM) | Fold Change |

| 1-deoxysphinganine (1-deoxySA) | ~0.15 - 0.30 | < 0.05 | > 3-6x |

| 1-deoxysphingosine (1-deoxySO) | ~0.10 - 0.25 | < 0.05 | > 2-5x |

Data compiled from studies on HSAN1 patients with SPTLC2 mutations.[7]

II. Initial Synthesis of this compound: A Two-Step Approach

The chemical synthesis of this compound is a two-stage process that involves the stereoselective synthesis of the 1-deoxysphinganine backbone, followed by its N-acylation with palmitic acid.

Step 1: Synthesis of the 1-Deoxysphinganine Backbone (+)-Spisulosine

The 1-deoxysphinganine backbone, also known as (+)-spisulosine, can be synthesized stereoselectively from the chiral precursor L-alanine. This ensures the correct stereochemistry at the C2 position, which is crucial for its biological activity.

-

Protection of L-alanine: The amino group of L-alanine is protected, for example, with a Boc (tert-butyloxycarbonyl) group.

-

Activation of the Carboxylic Acid: The carboxylic acid of N-Boc-L-alanine is activated, for instance, by forming a Weinreb amide.

-

Grignard Reaction: The activated N-Boc-L-alanine derivative is reacted with a long-chain alkyl Grignard reagent, such as pentadecylmagnesium bromide, to introduce the C15 alkyl chain.

-

Stereoselective Reduction: The resulting ketone is stereoselectively reduced to yield the desired (2S, 3R)-configured alcohol.

-

Deprotection: The protecting group on the amino group is removed to yield (+)-spisulosine.

Step 2: N-Acylation of 1-Deoxysphinganine

The final step is the N-acylation of the synthesized 1-deoxysphinganine with palmitic acid. A common method involves the use of palmitic anhydride (B1165640).

-

Dissolution: 1-deoxysphinganine (1 equivalent) and palmitic anhydride (2-4 equivalents) are dissolved in a 1:1 (v/v) mixture of methanol (B129727) and chloroform.

-

Reaction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: The resulting this compound is purified from the reaction mixture using silica (B1680970) gel column chromatography.

III. Visualization of Key Pathways

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound, highlighting the promiscuity of serine palmitoyltransferase.

Caption: Biosynthesis of this compound.

Chemical Synthesis Workflow

The following diagram outlines the key steps in the chemical synthesis of this compound.

Caption: Chemical Synthesis Workflow.

IV. Signaling Pathways Perturbed by 1-Deoxysphingolipids

The accumulation of 1-deoxysphingolipids, including this compound, has been shown to disrupt cellular homeostasis by impacting several signaling pathways.

Endoplasmic Reticulum (ER) Stress

1-deoxysphingolipids are synthesized in the endoplasmic reticulum. Their accumulation can disrupt ER function, leading to the unfolded protein response (UPR) and ER stress.[8] This is thought to be a key mechanism of their cytotoxicity, particularly in neuronal cells.[8]

Caption: 1-Deoxysphingolipid-Induced ER Stress.

NLRP3 Inflammasome Activation

Recent studies have demonstrated that 1-deoxysphingolipids can trigger the activation of the NLRP3 inflammasome, a key component of the innate immune system.[9][10] This activation is linked to lysosomal damage caused by the accumulation of these lipids, leading to the release of pro-inflammatory cytokines.[9]

Caption: NLRP3 Inflammasome Activation.

V. Conclusion

The discovery of this compound and the broader class of 1-deoxysphingolipids has opened new avenues of research into the pathogenesis of metabolic and neurological diseases. Understanding their biosynthesis, developing robust synthetic methodologies, and elucidating their mechanisms of action are critical for the development of novel therapeutic strategies targeting conditions associated with their accumulation. This technical guide provides a foundational understanding of these key aspects, serving as a valuable resource for professionals in the fields of lipid research and drug development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Modulators for palmitoylation of proteins and small molecules [ouci.dntb.gov.ua]

- 3. Item - 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. Quantitative determination of 9-deoxo-16, 16-dimethyl-9-methylene-PGE2 in human plasma by GC-MS, RIA and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the N-palmitoyl-1-deoxysphinganine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoyl-1-deoxysphinganine is an atypical sphingolipid that deviates from the canonical sphingolipid biosynthetic pathway. Its formation is initiated by the enzyme serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis. Under specific cellular conditions, such as serine deficiency or mutations in the SPT subunits (SPTLC1 and SPTLC2), SPT exhibits substrate promiscuity and utilizes L-alanine instead of L-serine. This leads to the synthesis of 1-deoxysphinganine, which is subsequently acylated to form N-palmitoyl-1-deoxysphinganine, also known as 1-deoxy-dihydroceramide. Unlike canonical sphingolipids, 1-deoxysphingolipids lack the C1 hydroxyl group, rendering them resistant to canonical degradation pathways.[1] Consequently, these "dead-end" metabolites can accumulate and have been implicated in cellular toxicity and the pathology of various diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1).[2][3] This guide provides a comprehensive overview of the biosynthetic pathway, quantitative data on enzyme kinetics, detailed experimental protocols, and visual representations of the key processes.

Biosynthetic Pathway

The biosynthesis of N-palmitoyl-1-deoxysphinganine is a two-step process that occurs in the endoplasmic reticulum.

-

Formation of 1-deoxysphinganine: The process begins with the condensation of L-alanine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). This is an alternative reaction to the canonical condensation of L-serine and palmitoyl-CoA. The human SPT is a heterodimer composed of SPTLC1 and SPTLC2 subunits.[3][4][5]

-

N-acylation to N-palmitoyl-1-deoxysphinganine: The newly synthesized 1-deoxysphinganine is then N-acylated by a ceramide synthase (CerS) with a palmitoyl (B13399708) group, typically from palmitoyl-CoA, to form N-palmitoyl-1-deoxysphinganine.

References

- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 3. Serine Palmitoyltransferase (SPT)-related Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into the regulation of human serine palmitoyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

The Role of Ceramide Synthase in N-C16-Deoxysphinganine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxysphingolipids (dSLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids. Their formation is initiated by the condensation of L-alanine with a fatty acyl-CoA, most commonly palmitoyl-CoA, by the enzyme serine palmitoyltransferase (SPT), deviating from the canonical use of L-serine. The resulting deoxysphinganine (dSA) can be further metabolized, and a key step in this process is its N-acylation by ceramide synthases (CerS) to form N-acyl-deoxysphinganines, also known as dihydroceramides. This guide focuses on the specific role of ceramide synthases in the formation of N-C16-deoxysphinganine (C16-dSA), the product of N-acylation with a 16-carbon fatty acid. Elevated levels of dSLs are associated with cellular toxicity and have been implicated in the pathology of several diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetes. Understanding the enzymatic processes governing their formation is therefore of significant interest for therapeutic development.

Biosynthesis Pathway of this compound

The formation of this compound is a two-step process involving serine palmitoyltransferase (SPT) and ceramide synthase (CerS).

-

Deoxysphinganine (dSA) Synthesis: In a canonical pathway, SPT condenses L-serine and palmitoyl-CoA to form 3-ketosphinganine. However, when SPT utilizes L-alanine instead of L-serine, it produces 1-deoxysphinganine (dSA). This substrate switch is a critical initiating event in deoxysphingolipid synthesis.

-

N-Acylation by Ceramide Synthase: The subsequent step involves the N-acylation of deoxysphinganine by a ceramide synthase. Specifically, to form this compound, a CerS enzyme with specificity for a C16 fatty acyl-CoA (palmitoyl-CoA) catalyzes its attachment to the amino group of deoxysphinganine. Several CerS isoforms exist with distinct fatty acyl-CoA specificities.

N-C16-Deoxysphinganine: An In-depth Technical Guide to its Role as an Inhibitor of Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The metabolic pathways governing sphingolipid synthesis and degradation are complex and tightly regulated. Disruption of these pathways is implicated in numerous diseases, making the enzymes involved attractive targets for therapeutic intervention. This technical guide focuses on N-C16-deoxysphinganine, a potent inhibitor of sphingolipid metabolism, providing a comprehensive overview of its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

This compound, also known as N-palmitoyl-1-deoxysphinganine or 1-deoxydihydroceramide (B12091950) (1-deoxyDHCer), is the N-acylated form of the atypical sphingoid base, 1-deoxysphinganine.[1][2][3] Unlike canonical sphingoid bases, 1-deoxysphinganine lacks the C1 hydroxyl group, a key structural feature for its degradation and conversion into complex sphingolipids.[4][5][6] this compound is formed through the acylation of 1-deoxysphinganine by ceramide synthases (CerS).[1][2] It acts as a potent inhibitor of sphingolipid metabolism, primarily by targeting ceramide synthase.[1][2][3]

Mechanism of Action: Inhibition of Ceramide Synthase

The primary molecular target of this compound is ceramide synthase (CerS), a family of enzymes responsible for the N-acylation of sphingoid bases to form dihydroceramides and ceramides (B1148491).[7][8] There are six known mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[7]

Signaling Pathways Affected

The inhibition of ceramide synthase by this compound has profound effects on the intricate network of sphingolipid signaling pathways. Ceramide itself is a central hub in sphingolipid metabolism, and its depletion disrupts the balance between pro-apoptotic and pro-survival signals.

Quantitative Data

While specific inhibitory constants (IC50) for this compound against individual ceramide synthase isoforms are not extensively documented in publicly available literature, the inhibitory potential of its structural analogs has been evaluated. The following table summarizes the kinetic data for the inhibition of ceramide synthase by N-palmitoyl-aminopentol (PAP1), a compound structurally similar to this compound. This data provides a valuable reference for the potential potency of this compound.

| Compound | Enzyme | Substrate | Inhibition Type | Vmax/Km (relative to D-erythro-sphinganine) | Reference |

| N-palmitoyl-aminopentol (PAP1) | Ceramide Synthase | Sphingoid bases | Competitive (implied) | ~1 (for acylation of AP1) | --INVALID-LINK-- |

Note: The Vmax/Km for the natural substrate D-erythro-sphinganine is approximately 250. This indicates that while PAP1 is a substrate for ceramide synthase, its efficiency is significantly lower than the natural substrate, and it acts as an inhibitor for the acylation of other sphingoid bases.

Experimental Protocols

Studying the effects of this compound requires robust and sensitive analytical methods. Below are detailed protocols for key experiments to characterize its inhibitory activity.

Protocol 1: In Vitro Ceramide Synthase Inhibition Assay (Fluorescence-based)

This protocol is adapted from established methods for measuring ceramide synthase activity using a fluorescent substrate.[10][11]

Objective: To determine the in vitro inhibitory effect of this compound on ceramide synthase activity.

Materials:

-

Microsomal fractions containing ceramide synthase (from cell lines or tissues)

-

This compound

-

NBD-sphinganine (fluorescent substrate)

-

Palmitoyl-CoA (or other fatty acyl-CoA)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Chloroform/methanol mixture (2:1, v/v)

-

TLC plates (silica gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:10:1, v/v/v)

-

Fluorescence scanner

Procedure:

-

Prepare Microsomes: Isolate microsomal fractions from cells or tissues known to express ceramide synthase. Determine protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and NBD-sphinganine.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in an appropriate solvent, e.g., ethanol) to the reaction tubes. Include a vehicle control.

-

Enzyme Addition: Add the microsomal preparation to each tube.

-

Initiate Reaction: Start the reaction by adding palmitoyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding the chloroform/methanol mixture.

-

Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the lower organic phase.

-

TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the chromatogram.

-

Quantification: Visualize the fluorescent NBD-ceramide product using a fluorescence scanner and quantify the band intensities.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Sphingolipid Profiling by LC-MS/MS

This protocol outlines a general workflow for analyzing changes in cellular sphingolipid levels upon treatment with this compound, based on established lipidomics methodologies.[12][13][14][15]

Objective: To quantify the changes in the cellular sphingolipidome, including the accumulation of sphinganine (B43673) and the reduction of ceramides, in response to this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

Internal standards for sphingolipids (e.g., C17-sphinganine, C17-ceramide)

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

C18 reverse-phase LC column

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and determine the cell number or protein concentration for normalization.

-

Lipid Extraction:

-

Add a mixture of internal standards to the cell pellet.

-

Perform a liquid-liquid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch extraction).

-

Collect the organic phase containing the lipids.

-

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the different sphingolipid species using a C18 reverse-phase column with a suitable gradient elution.

-

Detect and quantify the individual sphingolipid species using multiple reaction monitoring (MRM) or high-resolution mass spectrometry.

-

-

Data Analysis:

-

Integrate the peak areas for each sphingolipid and its corresponding internal standard.

-

Calculate the concentration of each sphingolipid, normalized to cell number or protein content.

-

Compare the sphingolipid profiles of treated and control cells to determine the effect of this compound.

-

Conclusion

This compound is a valuable tool for researchers studying the intricate roles of sphingolipid metabolism in health and disease. Its potent inhibitory effect on ceramide synthase allows for the targeted disruption of this central enzyme, enabling the investigation of the downstream consequences on cellular signaling and function. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's inhibitory properties and its impact on the cellular sphingolipidome. Further research, particularly focused on determining its specific IC50 values against different CerS isoforms, will be crucial for its full exploitation as a selective pharmacological inhibitor and for the potential development of novel therapeutic strategies targeting sphingolipid metabolism.

References

- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of HSAN1- and T2DM-associated 1-deoxy-sphingolipids inhibits the migration of fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 5. Quantitation of ceramide phosphorylethanolamines containing saturated and unsaturated sphingoid base cores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to N-C16-Deoxysphinganine: Synthesis, Metabolism, and Cellular Impact

Abstract

This technical guide provides an in-depth examination of N-C16-deoxysphinganine, an atypical N-acyl-deoxysphinganine, and its role in the broader context of ceramide and dihydrosphingolipid synthesis. Deoxysphingolipids (deoxySLs) are a class of sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingoid bases. This structural alteration prevents their canonical degradation, leading to their accumulation and implication in various pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] this compound, a specific 1-deoxydihydroceramide, is synthesized through the promiscuous activity of serine palmitoyltransferase (SPT), which utilizes L-alanine instead of L-serine, followed by N-acylation with palmitoyl-CoA, primarily by ceramide synthases (CerS) 5 and 6.[3][4][5] This document details the biosynthetic pathway of this compound, its impact on cellular sphingolipid homeostasis, and its pathophysiological consequences. Furthermore, it presents quantitative data on deoxySL accumulation, detailed experimental protocols for their analysis, and visual diagrams of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Deoxysphingolipid Metabolism

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in signaling pathways.[3][6] The de novo synthesis of canonical sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[7][8] This initial step produces 3-ketosphinganine, which is rapidly reduced to sphinganine (B43673) (dihydrosphingosine). Sphinganine is then acylated by one of six ceramide synthases (CerS1-6) to form dihydroceramides.[4][7] A final desaturation step converts dihydroceramides to ceramides, the central hub of sphingolipid metabolism from which more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids are derived.[7]

Atypical sphingolipids, known as 1-deoxysphingolipids (deoxySLs), are generated when SPT utilizes alternative amino acid substrates.[1][9] In conditions of low L-serine availability or high L-alanine concentrations, SPT can condense L-alanine with palmitoyl-CoA, initiating the synthesis of deoxySLs.[2][3][10] The resulting sphingoid base, 1-deoxysphinganine (dSA), lacks the C1-hydroxyl group.[1] This seemingly minor structural change has profound metabolic consequences, as the C1-hydroxyl is essential for phosphorylation to sphingosine-1-phosphate (S1P) and subsequent degradation by S1P lyase.[1] Consequently, deoxySLs are "dead-end" metabolites that accumulate within the cell, leading to cellular toxicity.[1]

The Biosynthesis of this compound

The formation of this compound is a two-step process involving the key enzymes of the initial stages of sphingolipid synthesis but with alternative substrates.

Serine Palmitoyltransferase (SPT) Substrate Promiscuity

SPT is the rate-limiting enzyme in sphingolipid biosynthesis.[1] While its primary substrates are L-serine and palmitoyl-CoA, the enzyme exhibits a degree of promiscuity.[3][9][10] Pathogenic mutations in SPT, as seen in HSAN1, can increase its affinity for L-alanine.[2] However, even the wild-type enzyme can utilize L-alanine when the cellular ratio of L-alanine to L-serine is high.[1][10] The condensation of L-alanine and palmitoyl-CoA yields 1-deoxysphinganine (dSA), the precursor to all downstream deoxySLs.[9]

N-Acylation by Ceramide Synthases (CerS)

Following its synthesis, 1-deoxysphinganine is acylated by ceramide synthases to form 1-deoxydihydroceramides.[3] The six mammalian CerS enzymes exhibit specificity for fatty acyl-CoAs of different chain lengths.[7][11] CerS5 and CerS6 preferentially utilize palmitoyl-CoA (C16-CoA), and are therefore the primary enzymes responsible for the synthesis of this compound (also referred to as C16-deoxy-dihydroceramide).[4][5] This acylation step converts the free sphingoid base into a more complex and hydrophobic lipid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. An overview of sphingolipid metabolism: from synthesis to breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ceramide synthase inhibition by fumonisin B1 causes accumulation of 1-deoxysphinganine: a novel category of bioactive 1-deoxysphingoid bases and 1-deoxydihydroceramides biosynthesized by mammalian cell lines and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of specific ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-C16-Deoxysphinganine in Cellular Response to Serine and Glycine Starvation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular adaptation to nutrient stress is a critical component of cell survival and is intricately linked to metabolic reprogramming. This guide delves into the molecular mechanisms connecting serine and glycine (B1666218) starvation to the synthesis of the atypical sphingolipid, N-C16-deoxysphinganine (dSA). Under conditions of serine and glycine deprivation, a substrate switch in the sphingolipid synthesis pathway leads to the production of dSA, which functions as a key signaling molecule. This document provides a comprehensive overview of the signaling cascades initiated by dSA, detailed experimental methodologies for studying this phenomenon, and quantitative data from key studies. The information presented herein is intended to serve as a valuable resource for researchers investigating cellular metabolism, stress responses, and potential therapeutic targets in diseases such as cancer.

Introduction: The Nexus of Amino Acid Metabolism and Sphingolipid Synthesis

Serine and glycine are non-essential amino acids that play crucial roles in a myriad of cellular processes, including nucleotide synthesis, methylation reactions, and the production of glutathione. Cancer cells, in particular, often exhibit a heightened dependency on exogenous serine and glycine to support their rapid proliferation. Consequently, the limitation of these amino acids represents a significant metabolic stress.

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also act as critical signaling molecules in various cellular processes like apoptosis, cell survival, and inflammation. The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA.

This guide focuses on the fascinating intersection of these two fundamental pathways: how the scarcity of serine and glycine directly alters the output of the sphingolipid synthesis pathway, leading to the production of a non-canonical sphingoid base, this compound, and the subsequent cellular adaptations.

The Molecular Switch: Serine Starvation Induces this compound Synthesis

Under normal physiological conditions, SPT utilizes serine as its primary amino acid substrate. However, in the absence or severe limitation of serine, SPT can promiscuously utilize L-alanine for the condensation reaction with palmitoyl-CoA.[1][2][3] This substrate switch results in the synthesis of 1-deoxysphinganine (dSA), an atypical sphingoid base that lacks the C1 hydroxyl group characteristic of canonical sphingolipids.[1][2][4]

The regulation of SPT activity is complex and involves proteins such as the ORM (or ORMDL in vertebrates) proteins, which act as negative regulators.[5][6][7] The phosphorylation state of ORM proteins, influenced by nutrient-sensing pathways like TOR, can modulate SPT activity, thereby controlling the rate of sphingolipid synthesis.[8][9]

Figure 1: Substrate switch of SPT under serine/glycine starvation.

This compound-Mediated Signaling Pathway for Cellular Adaptation

The accumulation of dSA upon serine and glycine starvation is not merely a metabolic byproduct but rather the initiation of a signaling cascade aimed at cellular adaptation and survival.[4][10] This pathway involves the degradation of a key enzyme in sphingolipid metabolism, leading to the accumulation of another bioactive lipid, which in turn reprograms cellular metabolism to favor de novo serine synthesis.

The key steps in this signaling pathway are as follows:

-

SK1 Degradation: dSA induces the proteolysis of sphingosine (B13886) kinase 1 (SK1).[1][4][10]

-

Sphingosine Accumulation: The degradation of SK1 leads to the accumulation of its substrate, sphingosine (Sph).[1][4][10]

-

ROS Production: The increase in intracellular Sph levels results in a moderate increase in reactive oxygen species (ROS).[1][10]

-

Metabolic Reprogramming: ROS, in turn, modulates the activity of key metabolic enzymes. It decreases the activity of pyruvate (B1213749) kinase M2 (PKM2) and increases the expression of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][10]

-

Enhanced Serine Synthesis: This metabolic shift promotes the synthesis of serine from glucose, allowing the cell to compensate for the lack of exogenous serine.[1][2]

Figure 2: dSA-mediated adaptive signaling pathway.

Quantitative Data Summary

The cellular response to serine and glycine starvation involves significant and measurable changes in the levels of dSA and other related metabolites. The following tables summarize key quantitative findings from published studies.

Table 1: In Vitro Effects of Serine/Glycine Starvation on dSA Levels in HCT116 Cells

| Time of Starvation (hours) | Fold Increase in dSA Levels (relative to control) |

| 4 | ~2 |

| 8 | ~5 |

| 12 | ~10 |

| 24 | ~15 |

Data are approximated from graphical representations in Truman et al., J Lipid Res, 2022.[1]

Table 2: In Vivo Effects of a Serine/Glycine-Deficient Diet on HCT116 Xenografts in Mice

| Parameter | Control Diet | Serine/Glycine-Deficient Diet |

| Tumor Growth | Normal | Slower |

| SK1 Protein Levels | Baseline | Decreased |

| dSA Levels | Low/Undetectable | Markedly Increased |

| Sphingosine Levels | Baseline | Increased |

Summary of findings from Truman et al., J Lipid Res, 2022.[1]

Experimental Protocols

Reproducing and building upon the findings related to dSA and serine starvation requires robust experimental methodologies. The following sections detail the core protocols.

Induction of Serine and Glycine Starvation in Cell Culture

Objective: To induce the synthesis of dSA by limiting the availability of serine and glycine to cultured cells.

Materials:

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Serine- and glycine-free formulation of the same medium

-

Dialyzed fetal bovine serum (dFBS)

-

Penicillin-Streptomycin solution

-

Phosphate-buffered saline (PBS)

-

Cultured cells (e.g., HCT116)

Procedure:

-

Culture cells to ~70-80% confluency in complete medium.

-

Prepare the starvation medium by supplementing the serine- and glycine-free base medium with dFBS and antibiotics.

-

Aspirate the complete medium from the cell culture plates.

-

Wash the cells once with sterile PBS to remove residual amino acids.

-

Add the pre-warmed starvation medium to the cells.

-

Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) before harvesting for analysis.

Quantification of Sphingolipids by LC/MS/MS

Objective: To accurately measure the levels of dSA, sphinganine, and other sphingolipids in cell or tissue samples.

Materials:

-

Cell or tissue homogenates

-

Internal standards (e.g., C17-sphinganine)

-

Organic solvents (e.g., methanol, chloroform, acetonitrile)

-

Formic acid

-

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) system

Procedure:

-

Lipid Extraction: Perform a lipid extraction from the cell or tissue homogenates, typically using a Bligh-Dyer or similar method. Add internal standards at the beginning of the extraction for accurate quantification.

-

Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute them in an appropriate solvent for LC/MS/MS analysis.

-

LC Separation: Inject the sample onto a suitable liquid chromatography column (e.g., C18) to separate the different lipid species.

-

MS/MS Detection: Analyze the eluting lipids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target sphingolipids based on their unique precursor and product ion masses.

-

Data Analysis: Quantify the amount of each lipid by comparing its peak area to that of the internal standard.

Figure 3: Workflow for sphingolipid quantification.

Broader Implications and Pathological Relevance

While the adaptive response to serine starvation mediated by dSA appears to be a physiological, non-toxic process at the levels produced endogenously, the accumulation of deoxysphingolipids under other conditions is associated with significant cytotoxicity.[4][10] High levels of deoxysphingolipids are neurotoxic and have been implicated in hereditary sensory and autonomic neuropathy type 1 (HSAN1).[11][12] They are also cytotoxic to pancreatic β-cells, suggesting a role in the pathology of diabetes.[13] This toxicity is often linked to the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[3][14]

The dual nature of dSA as both a signaling molecule in an adaptive response and a potent cytotoxin at higher concentrations highlights the importance of tightly regulated metabolic control. For drug development, this pathway presents several potential points of intervention. Modulating the activity of SPT or the downstream signaling components could be a strategy to either enhance the anti-proliferative effects of serine starvation in cancer or to mitigate the toxic effects of deoxysphingolipid accumulation in other diseases.

Conclusion

The relationship between this compound and serine/glycine starvation is a prime example of the intricate and often surprising connections between different metabolic pathways. The ability of a cell to repurpose an enzyme's function in response to nutrient stress underscores the remarkable plasticity of cellular metabolism. The dSA-mediated signaling cascade provides a clear, actionable pathway for cellular adaptation. A thorough understanding of this mechanism, facilitated by the data and protocols presented in this guide, is essential for researchers aiming to unravel the complexities of cellular stress responses and to develop novel therapeutic strategies targeting metabolic vulnerabilities.

References

- 1. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Orm1 and Orm2 are conserved endoplasmic reticulum membrane proteins regulating lipid homeostasis and protein quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of sphingolipid synthesis through Orm1 and Orm2 in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of sphingolipid synthesis through Orm1 and Orm2 in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deoxysphingolipids, novel biomarkers for type 2 diabetes, are cytotoxic for insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of N-C16-Deoxysphinganine in Hereditary Sensory Neuropathy Type 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Sensory Neuropathy Type 1 (HSAN1) is an autosomal dominant neurodegenerative disorder characterized by a progressive loss of sensation, particularly in the distal extremities, accompanied by motor deficits.[1][2][3][4] The molecular etiology of HSAN1 is primarily linked to missense mutations in the genes encoding subunits of the enzyme serine palmitoyltransferase (SPT), namely SPTLC1 and SPTLC2.[3][5][6] These mutations lead to a pathogenic shift in the enzyme's substrate specificity, resulting in the formation of atypical and neurotoxic 1-deoxysphingolipids (deoxySLs), including N-C16-deoxysphinganine.[7][8][9] This guide provides a comprehensive technical overview of the involvement of this compound and other deoxySLs in the pathophysiology of HSAN1, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Pathophysiology of HSAN1: A Shift in Sphingolipid Metabolism

The canonical function of serine palmitoyltransferase (SPT) is to catalyze the condensation of L-serine (B559523) and palmitoyl-CoA, the first and rate-limiting step in the de novo synthesis of sphingolipids.[10][11] In HSAN1, mutations in SPTLC1 or SPTLC2 alter the active site of the SPT enzyme.[6] This alteration reduces the enzyme's affinity for its natural substrate, L-serine, and aberrantly allows for the utilization of L-alanine and L-glycine.[7][10][12]

When L-alanine is used as a substrate, the condensation with palmitoyl-CoA results in the production of 1-deoxysphinganine (m18:0), including the N-C16 isoform.[13] Unlike canonical sphingoid bases, 1-deoxysphinganine lacks the C1 hydroxyl group. This structural difference is critical, as the C1-hydroxyl group is essential for their conversion into complex sphingolipids and for their degradation.[8][14] Consequently, these neurotoxic metabolites accumulate in neuronal cells, leading to the characteristic pathology of HSAN1.[8][15]

Downstream Neurotoxic Effects of Deoxysphingolipids

The accumulation of deoxysphingolipids triggers a cascade of cytotoxic events in neurons:

-

Cytoskeletal Disruption: DeoxySLs have been shown to disrupt the neuronal cytoskeleton, affecting neurite formation and stability.[16][17][18]

-

Mitochondrial Dysfunction: Evidence suggests that these atypical lipids localize to mitochondria, leading to impaired mitochondrial function.[17]

-

ER Stress and Inflammasome Activation: The accumulation of deoxySLs can induce endoplasmic reticulum (ER) stress and activate the NLRP3 inflammasome.[9][19]

-

N-Methyl-D-Aspartate Receptor (NMDAR) Signaling Interference: Studies have indicated that 1-deoxysphinganine-induced neurotoxicity involves the modulation of NMDAR signaling.[16]

Quantitative Data

Table 1: Plasma Deoxysphingolipid Levels in HSAN1 Patients and Controls

| Sphingolipid | HSAN1 Patients (ng/mL) | Healthy Controls (ng/mL) | Reference |

| 1-deoxysphinganine | Significantly elevated | ≤ 0.25 | [20][21] |

| 1-deoxymethylsphinganine | Significantly elevated | ≤ 0.04 | [20][21] |

| 1-deoxysphingosine | Significantly elevated | ≤ 0.05 | [20][21] |

Note: Specific concentrations can vary depending on the specific mutation and analytical methods.

Table 2: Effect of L-serine Supplementation on Plasma Deoxysphinganine Levels in HSAN1 Patients

| Treatment Group | Duration | Change in Deoxysphinganine Levels | p-value | Reference |

| L-serine (400 mg/kg/day) | 1 year | 59% decrease | < 0.001 | [5][13][22] |

| Placebo | 1 year | 11% increase | < 0.001 | [5][13][22] |

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes an in vitro assay to measure SPT activity by quantifying the production of 3-ketosphinganine.

Materials:

-

Enzyme source: Microsomal fraction from cells or tissues, or purified/recombinant SPT.

-

Lysis Buffer: 100 mM HEPES (pH 8.0), 0.5 mM EDTA, protease inhibitors.

-

Assay Mix (20x): [14C]-L-serine or non-radiolabeled L-serine, Palmitoyl-CoA, Pyridoxal 5'-phosphate (PLP).

-

Myriocin (B1677593) solution (for negative control).

-

Sodium borohydride (B1222165) (NaBH4) solution (for HPLC-based assay).

Procedure:

-

Enzyme Preparation:

-

Total Cell Lysate: Harvest cells, wash with ice-cold PBS, and resuspend in lysis buffer. Homogenize using a Dounce homogenizer or sonication on ice. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. The supernatant is the total cell lysate.[23]

-

Microsomal Fraction: Centrifuge the total cell lysate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.[23]

-

-

Enzymatic Reaction:

-

Detection (HPLC-based):

-

Stop the reaction by adding 50 µL of NaBH4 (5 mg/mL) and incubate for 5 minutes at room temperature.[10]

-

Extract the lipids.

-

Analyze the product by reverse-phase HPLC. Quantify the amount of 3-ketosphinganine produced by comparing the peak area to a standard curve.

-

Sphingolipid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction and analysis of sphingolipids from plasma or cell culture samples.

Materials:

-

Plasma or cell pellet.

-

Internal standards (e.g., d7-sphingosine, d7-sphinganine).

-

Methanol (B129727), Chloroform, Water.

-

LC-MS/MS system.

Procedure:

-

Extraction:

-

To 100 µL of plasma, add 0.5 mL of methanol containing internal standards (e.g., 200 pmol of d7-sphingosine and d7-sphinganine).[24]

-

Incubate for 1 hour at 37°C with agitation.

-

Centrifuge to pellet precipitated proteins.

-

Transfer the supernatant to a new tube.

-

-

Hydrolysis (for total sphingoid bases):

-

Add 75 µL of methanolic HCl (1 N HCl in methanol) and incubate for 16 hours at 65°C to hydrolyze N-acyl and O-linked headgroups.[24]

-

-

LC-MS/MS Analysis:

-

Inject the extracted and hydrolyzed sample into the LC-MS/MS system.

-

Separate sphingoid bases using a C18 reverse-phase column.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate concentrations based on the ratio of the analyte peak area to the internal standard peak area, using a calibration curve.[25]

-

Cell Culture and Transfection for Neurotoxicity Studies

This protocol describes the culture of HEK293 cells and their transfection with mutant SPTLC1 constructs.

Materials:

-

HEK293 cells.

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Plasmid DNA encoding wild-type or mutant SPTLC1.

-

Transfection reagent (e.g., Lipofectamine 3000).

Procedure:

-

Cell Culture:

-

Maintain HEK293 cells in complete DMEM in a 37°C incubator with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.[25]

-

-

Transfection:

-

Seed 4.5 x 10^5 - 6.0 x 10^5 cells per well in a 6-well plate and incubate overnight.[25]

-

The next day, transfect the cells with the desired plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

-

After 6 hours of transfection, replace the medium with fresh culture medium.

-

For stable cell lines, select transfected cells using an appropriate antibiotic (e.g., G418).[17]

-

Immunofluorescence Staining of Cultured Neurons

This protocol details the immunofluorescent staining of primary neurons to visualize cellular structures.

Materials:

-

Primary neuronal cell culture on coverslips.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

-

Primary and fluorophore-conjugated secondary antibodies.

-

DAPI for nuclear staining.

-

Mounting medium.

Procedure:

-

Fixation:

-

Permeabilization:

-

Blocking:

-

Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.[7]

-

-

Antibody Staining:

-

Incubate with primary antibody diluted in Blocking Buffer overnight at 4°C.[7]

-

Wash three times with PBS.

-

Incubate with the corresponding secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting:

-

Stain nuclei with DAPI for 10 minutes.[26]

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize using a fluorescence microscope.

-

Visualizations

Caption: Altered Sphingolipid Synthesis in HSAN1.

Caption: Experimental Workflow for HSAN1 Research.

Caption: Pathogenic Signaling of Deoxysphingolipids.

Therapeutic Strategies: L-Serine Supplementation

The understanding of the altered substrate specificity of the mutant SPT enzyme has led to a rational therapeutic approach for HSAN1. By increasing the systemic availability of L-serine, the canonical substrate, it is possible to competitively inhibit the utilization of L-alanine by the mutant enzyme.[7][12][27]

Clinical trials have demonstrated that high-dose oral L-serine supplementation (e.g., 400 mg/kg/day) is safe and effective in reducing the plasma levels of neurotoxic deoxysphingolipids in HSAN1 patients.[5][22] Furthermore, this intervention has shown potential in slowing the clinical progression of the disease, as measured by the Charcot-Marie-Tooth Neuropathy Score.[5][22]

Conclusion

The involvement of this compound and other deoxysphingolipids is central to the pathophysiology of Hereditary Sensory Neuropathy Type 1. The genetic mutations in SPTLC1 and SPTLC2 result in a gain-of-function activity of the SPT enzyme, leading to the accumulation of these neurotoxic metabolites. This accumulation drives a cascade of cellular and molecular events that culminate in the progressive neurodegeneration characteristic of HSAN1. The elucidation of this pathway has not only provided a clear understanding of the disease mechanism but has also paved the way for targeted therapeutic interventions such as L-serine supplementation. Continued research into the downstream effects of deoxysphingolipids and the optimization of therapeutic strategies holds promise for improving the lives of individuals affected by this debilitating condition.

References

- 1. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Identifying Unique Protein Alterations Caused by SPTLC1 Mutations in a Transfected Neuronal Cell Model [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oni.bio [oni.bio]

- 8. JCI - Oral l-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 [jci.org]

- 9. deaterfoundation.org [deaterfoundation.org]

- 10. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring S-Depalmitoylation Activity In Vitro and In Live Cells with Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. isrctn.com [isrctn.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. neurology.org [neurology.org]

- 17. SPTLC1 variants associated with ALS produce distinct sphingolipid signatures through impaired interaction with ORMDL proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mayocliniclabs.com [mayocliniclabs.com]

- 21. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. Randomized trial of l-serine in patients with hereditary sensory and autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical properties of 1-deoxydihydroceramides and membrane interaction

An In-depth Technical Guide to the Biophysical Properties and Membrane Interactions of 1-Deoxydihydroceramides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-deoxydihydroceramides (doxDHCer) are atypical sphingolipids implicated in the pathology of diseases such as Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] Synthesized when the enzyme serine palmitoyltransferase (SPT) utilizes L-alanine instead of its canonical substrate L-serine, these lipids lack the C1-hydroxyl group characteristic of typical ceramides (B1148491).[3][4] This seemingly minor structural alteration dramatically increases their hydrophobicity, fundamentally altering their biophysical behavior and interaction with cellular membranes.[1][3] This guide provides a comprehensive overview of the unique biophysical properties of doxDHCer, their impact on membrane structure and function, and the experimental protocols used for their characterization.

Biosynthesis and Structural Characteristics

The de novo synthesis of canonical sphingolipids begins with the condensation of L-serine and palmitoyl-CoA by SPT.[3] However, mutations in SPT or shifts in substrate availability can lead the enzyme to use L-alanine, resulting in the formation of 1-deoxysphingolipids (deoxySLs).[4][5] These lipids, including 1-deoxydihydroceramide (B12091950), lack the C1-hydroxyl group. This absence has two profound consequences:

-

It prevents their degradation through canonical sphingolipid pathways and their conversion into more complex sphingolipids like sphingomyelin (B164518) or glycosphingolipids.[3][5]

-

It significantly increases the nonpolar, hydrophobic nature of the molecule, which is a primary determinant of its distinct biophysical properties.[1][3]

Caption: De Novo Synthesis of Canonical vs. Atypical Sphingolipids.

Biophysical Properties and Membrane Interaction

The absence of the polar C1-hydroxyl group makes doxDHCer significantly more hydrophobic than their canonical counterparts. This increased hydrophobicity governs their behavior within lipid bilayers, leading to poor miscibility with other membrane lipids and a reduced capacity to form stable, ordered domains.[1][3]

Thermotropic Behavior

Differential scanning calorimetry (DSC) studies reveal the phase transition temperatures (Tm) of various ceramides. The gel-fluid transition temperatures generally increase in the order: 1-deoxyceramide < ceramide ≈ 1-deoxydihydroceramide < 1-(deoxymethyl)dihydroceramide.[1] This indicates that while doxDHCer has a similar phase transition temperature to canonical ceramide, its unsaturated counterpart (1-deoxyceramide) is significantly more fluid.

Table 1: Gel-Fluid Phase Transition Temperatures (Tm) of Ceramides

| Compound | N-Acyl Chain Length | Tm (°C) | Reference |

|---|---|---|---|

| 1-deoxyceramide | C16:0 | 73.5 | [1] |

| Ceramide | C16:0 | 83.2 | [1] |

| 1-deoxydihydroceramide | C16:0 | 83.4 | [1] |

| 1-(deoxymethyl)dihydroceramide | C16:0 | 91.5 |[1] |

Data derived from studies on pure compounds.

Interaction with Membrane Lipids and Domain Formation

The interaction of doxDHCer with other key membrane lipids, such as sphingomyelin (SM), is markedly different from that of canonical ceramides.

-

Miscibility: Due to their high hydrophobicity and lack of the C1-hydroxyl group for hydrogen bonding, doxDHCer and other deoxySLs show lower miscibility with sphingomyelin in lipid bilayers compared to canonical ceramides.[1][3]

-

Lipid Raft Disruption: Canonical sphingolipids are key components of lipid rafts, which are ordered membrane microdomains enriched in cholesterol and sphingolipids.[6][7] In contrast, 1-deoxy(methyl)-sphingolipids, including doxDHCer, fail to laterally segregate into ordered domains as efficiently as canonical ceramides.[2] The ability to form these domains is highly dependent on the lipid's ability to pack tightly, a property that is compromised in atypical sphingolipids.[2][8] This suggests that the accumulation of doxDHCer could disrupt the formation and stability of lipid rafts, thereby affecting the signaling platforms they support.[9][10]

Impact on Membrane Fluidity and Integrity

The accumulation of doxDHCer, particularly within the endoplasmic reticulum (ER) where they are synthesized, has significant consequences for membrane properties.

-

Decreased ER Fluidity: Overproduction of 1-deoxySLs leads to a decrease in ER membrane fluidity.[11]

-

Altered Membrane Packing: The retention of these long-chain, hydrophobic lipids can alter membrane packing within the ER.[12]

-

Impaired Trafficking: While canonical ceramides are efficiently transported from the ER to the Golgi, doxDHCer tends to be retained in ER exit sites (ERES), suggesting they are not efficiently sorted into vesicular carriers.[11][12] This accumulation can disrupt the early secretory pathway.

Caption: Logical Flow of doxDHCer-Induced Membrane Dysfunction.

Experimental Methodologies for Characterization

A variety of biophysical techniques are employed to characterize the properties of doxDHCer and their effects on model membranes.[13]

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat difference between a sample and a reference as a function of temperature. It is used to determine the temperature and enthalpy of phase transitions in lipids, such as the gel-to-liquid crystalline transition (Tm).

-

Protocol Outline:

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the lipid (e.g., pure C16:0 doxDHCer) in an organic solvent, evaporating the solvent to form a thin film, and hydrating the film with a buffer above its Tm.[1]

-

Analysis: Load the lipid dispersion into a DSC sample pan. An identical amount of buffer is loaded into the reference pan.

-

Heating/Cooling Scans: Subject the sample and reference to controlled temperature scans (e.g., 1-2°C/min).

-

Data Interpretation: The resulting thermogram shows peaks (endotherms or exotherms) corresponding to phase transitions. The peak maximum is taken as the Tm.[1]

-

Monolayer Surface-Pressure Measurements

-

Principle: This technique, often using a Langmuir-Blodgett trough, measures the surface pressure of a lipid monolayer at an air-water interface as it is compressed. The resulting pressure-area isotherm provides information on lipid packing, phase behavior, and miscibility in mixed monolayers.

-

Protocol Outline:

-

Monolayer Formation: Dissolve the lipids (e.g., doxDHCer and sphingomyelin mixtures) in a volatile solvent like chloroform/methanol.[1]

-

Deposition: Carefully deposit the lipid solution onto the aqueous subphase of the Langmuir trough. Allow the solvent to evaporate, leaving a lipid monolayer at the interface.

-

Compression: Use movable barriers to slowly compress the monolayer at a constant rate.

-

Measurement: Continuously measure the surface pressure as a function of the mean area per molecule.

-

Data Interpretation: The shape of the isotherm reveals different phases (e.g., liquid-expanded, liquid-condensed). In mixed monolayers, deviations from ideal mixing behavior indicate interactions (attraction or repulsion) between the lipid components.[1][14]

-

Fluorescence Spectroscopy and Microscopy

-

Principle: Fluorescent probes that are sensitive to the local membrane environment are used to assess properties like fluidity and domain formation.

-

Application 1: Membrane Fluidity using Laurdan.

-

Method: Laurdan is a dye whose emission spectrum shifts depending on the polarity of its environment, which is related to water penetration into the bilayer and thus lipid packing.[15] A shift to blue emission indicates a more ordered, less fluid (gel-like) membrane, while a shift to green indicates a more disordered, fluid membrane. Fluidity is quantified by calculating the Generalized Polarization (GP) value from the emission intensities at two wavelengths.[15]

-

-

Application 2: Domain Visualization in Giant Unilamellar Vesicles (GUVs).

-

Method: GUVs are cell-sized vesicles used as a model system for observing lipid phase separation.[16] Lipids are labeled with fluorescent dyes that preferentially partition into different phases (e.g., liquid-ordered vs. liquid-disordered). Confocal fluorescence microscopy is then used to visualize the formation and morphology of domains.[1] This method has been used to show that canonical ceramides form segregated gel domains, a behavior less pronounced with atypical ceramides.[1][17]

-

Caption: General Experimental Workflow for Biophysical Characterization.

Conclusion and Future Directions

The absence of the C1-hydroxyl group in 1-deoxydihydroceramides fundamentally alters their biophysical properties, rendering them more hydrophobic and less capable of participating in the hydrogen-bonding networks that stabilize ordered membrane domains. Their accumulation disrupts membrane fluidity, lipid raft integrity, and intracellular trafficking, contributing to the cellular dysfunction seen in associated diseases.

For drug development professionals, understanding these biophysical mechanisms is critical. Targeting the SPT enzyme to reduce doxDHCer synthesis is a potential therapeutic strategy.[5] Furthermore, the unique biophysical footprint of these lipids in membranes could be exploited for the development of diagnostic tools or targeted therapies designed to mitigate their disruptive effects on cellular membranes. Future research should focus on the precise interactions of doxDHCer with membrane proteins and the downstream consequences of raft disruption on specific signaling cascades.

References

- 1. Biophysical Properties of Novel 1-Deoxy-(Dihydro)ceramides Occurring in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The long chain base unsaturation has a stronger impact on 1-deoxy(methyl)-sphingolipids biophysical properties than the structure of its C1 functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Altered plasma serine and 1-deoxydihydroceramide profiles are associated with diabetic neuropathy in type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid raft - Wikipedia [en.wikipedia.org]

- 8. Insights into lipid raft structure and formation from experiments in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-Deoxysphingolipids dysregulate membrane properties and cargo trafficking in the early secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

N-C16-Deoxysphinganine's Impact on Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-C16-Deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine, is a bioactive sphingolipid that has garnered significant attention in cellular biology and pharmacology. As an atypical sphingolipid lacking the C1 hydroxyl group, it is not a substrate for the canonical degradation pathway, leading to its accumulation and subsequent cellular effects. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on key cellular signaling pathways, including sphingolipid metabolism, endoplasmic reticulum (ER) stress, and apoptosis. This document is intended to serve as a resource for researchers and professionals in drug development investigating the therapeutic and toxicological potential of this unique lipid molecule.

Core Cellular Signaling Pathways Modulated by this compound

This compound exerts its biological effects by perturbing several critical intracellular signaling cascades. The primary mechanisms identified to date involve the direct inhibition of ceramide synthase, induction of endoplasmic reticulum (ER) stress, and the subsequent activation of apoptotic pathways.

Inhibition of Ceramide Synthase

Ceramide synthases (CerS) are a family of enzymes responsible for the N-acylation of sphingoid bases to form ceramides, central molecules in sphingolipid metabolism. This compound has been identified as a potent inhibitor of ceramide synthase.[1][2][3] This inhibition leads to the accumulation of sphinganine, the substrate for CerS, disrupting the delicate balance of bioactive sphingolipids within the cell.

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR). This compound has been shown to induce ER stress, although the precise molecular mechanisms are still under investigation. The UPR is mediated by three main sensor proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Activation of these sensors initiates signaling cascades aimed at restoring ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

Activation of Apoptosis

Prolonged ER stress is a potent trigger for apoptosis, or programmed cell death. This compound-induced apoptosis is a key outcome of its cytotoxic effects. This process involves the activation of a cascade of proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3. The activation of these caspases leads to the cleavage of cellular substrates, ultimately resulting in cell death.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data available on the impact of this compound and related compounds on key cellular targets.

Table 1: Kinetic Parameters of Ceramide Synthase Inhibition

| Compound | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Vmax/Km | Reference |

| D-erythro-sphinganine | Palmitoyl-CoA | - | - | ~250 | [1][2][3] |

| 1-deoxysphinganine analog (erythro) | Palmitoyl-CoA | - | - | 40-125 | [1][2][3] |

| 1-deoxysphinganine analog (threo) | Palmitoyl-CoA | - | - | 4-6 | [1][2][3] |

| N-palmitoyl-aminopentol (PAP1) | - | - | - | ~1 (as substrate) | [1][2][3] |

Table 2: Effect of Deoxysphingolipids on Cellular Processes (Qualitative and Semi-Quantitative Data)

| Cellular Process | Cell Line | Treatment | Observed Effect | Reference |

| Cytotoxicity | HT29 | N-palmitoyl-aminopentol (PAP1) | >10 times more toxic than Fumonisin B1 or AP1 | [1][2] |

| Sphinganine Accumulation | HT29 | N-palmitoyl-aminopentol (PAP1) | Significant increase | [2] |

| Apoptosis | Various | 1-deoxysphinganine | Induction of apoptosis | [4] |

| ER Stress | Various | 1-deoxysphinganine | Induction of UPR markers | [5] |

| JNK/p38 MAPK Activation | Various | 1-deoxysphinganine | Phosphorylation and activation | [6][7] |

| PKC Inhibition | In vitro | Sphingosine (B13886) (related compound) | Potent inhibition | [6] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagram

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound